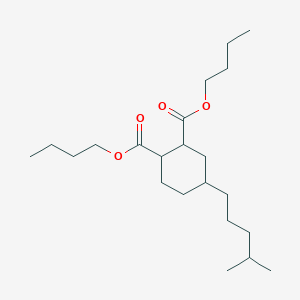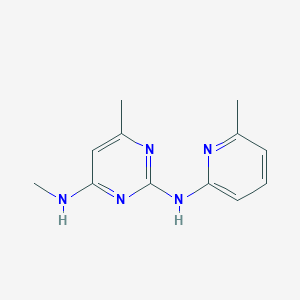![molecular formula C21H36O4Si B12637936 Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane CAS No. 921200-39-7](/img/structure/B12637936.png)
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is a silicon-based compound with the molecular formula C({13})H({22})O(_{4})Si. It is known for its reactivity in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxyphenyl group and an oct-1-en-2-yl group attached to a silicon atom, which is further bonded to three ethoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane typically involves the reaction of 4-methoxyphenylmagnesium bromide with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halogenated or alkylated silanes.
Wissenschaftliche Forschungsanwendungen
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane involves its ability to form covalent bonds with other molecules through its silicon atom. The ethoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it useful in surface modification and the creation of durable materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxy(4-methoxyphenyl)silane: Similar structure but lacks the oct-1-en-2-yl group.
Triethoxy(phenyl)silane: Similar structure but lacks both the methoxy and oct-1-en-2-yl groups.
Triethoxy(octyl)silane: Similar structure but lacks the methoxyphenyl group.
Uniqueness
Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is unique due to the presence of both the methoxyphenyl and oct-1-en-2-yl groups, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
921200-39-7 |
|---|---|
Molekularformel |
C21H36O4Si |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
triethoxy-[1-(4-methoxyphenyl)oct-1-en-2-yl]silane |
InChI |
InChI=1S/C21H36O4Si/c1-6-10-11-12-13-21(18-19-14-16-20(22-5)17-15-19)26(23-7-2,24-8-3)25-9-4/h14-18H,6-13H2,1-5H3 |
InChI-Schlüssel |
ILDFSENVWNJIHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC1=CC=C(C=C1)OC)[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12637856.png)
![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)
![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)
![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)
![2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone](/img/structure/B12637898.png)

![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)


![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)

